molecular formula C22H18N4O2S B10882532 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide

2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide

Cat. No.: B10882532
M. Wt: 402.5 g/mol
InChI Key: XSNKGEYHMOEPOU-UHFFFAOYSA-N
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Description

2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE is a complex organic compound that features a pyrimidine ring fused with a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include amines, acyl chlorides, and thiols under controlled conditions such as reflux and inert atmospheres .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized for yield and efficiency, often employing catalysts and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE is unique due to its specific structural features that confer distinct chemical reactivity and biological activity. Its combination of a pyrimidine ring with a naphthyl group sets it apart from other similar compounds .

Properties

Molecular Formula

C22H18N4O2S

Molecular Weight

402.5 g/mol

IUPAC Name

2-(6-amino-4-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-naphthalen-2-ylacetamide

InChI

InChI=1S/C22H18N4O2S/c23-19-13-20(27)25-22(26(19)18-8-2-1-3-9-18)29-14-21(28)24-17-11-10-15-6-4-5-7-16(15)12-17/h1-13H,14,23H2,(H,24,28)

InChI Key

XSNKGEYHMOEPOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=O)N=C2SCC(=O)NC3=CC4=CC=CC=C4C=C3)N

Origin of Product

United States

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